N4,N4,N6-trimethylpyrimidine-4,6-diamine
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Overview
Description
N4,N4,N6-trimethylpyrimidine-4,6-diamine is a chemical compound with the molecular formula C7H12N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4,N6-trimethylpyrimidine-4,6-diamine typically involves the alkylation of pyrimidine derivatives. One common method is the reaction of pyrimidine-4,6-diamine with methylating agents under controlled conditions. For example, the reaction can be carried out using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N4,N4,N6-trimethylpyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4,N4,N6-trimethylpyrimidine-4,6-dione, while substitution reactions can produce various N-alkylated derivatives .
Scientific Research Applications
N4,N4,N6-trimethylpyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N4,N4,N6-trimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of DNA synthesis or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N4-ethyl-N6,1,2-trimethyl-N4-phenylpyrimidin-1-ium-4,6-diamine: This compound has similar structural features but includes additional ethyl and phenyl groups.
N4,N6-disubstituted pyrimidine-4,6-diamine derivatives: These compounds are also pyrimidine derivatives with various substituents at the N4 and N6 positions.
Uniqueness
N4,N4,N6-trimethylpyrimidine-4,6-diamine is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
4-N,4-N,6-N-trimethylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C7H12N4/c1-8-6-4-7(11(2)3)10-5-9-6/h4-5H,1-3H3,(H,8,9,10) |
InChI Key |
NHAURMKXZLKLPE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC=N1)N(C)C |
Origin of Product |
United States |
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